![molecular formula C13H15FN4S B6460737 1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548989-19-9](/img/structure/B6460737.png)

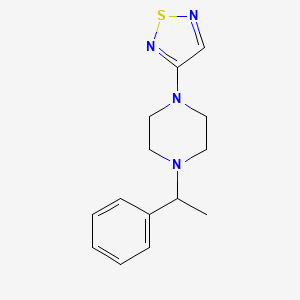

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (FTPZ) is a heterocyclic compound with a wide range of applications. FTPZ is primarily used in scientific research, where it is used as a tool for studying a variety of biological systems. FTPZ has been studied for its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. FTPZ is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

FTDP has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique structure and potential interactions with cellular targets make it an interesting candidate for further investigation in cancer therapy .

Antimicrobial Activity

FTDP exhibits antibacterial and antifungal properties. Studies have evaluated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are keen on understanding the underlying mechanisms and optimizing FTDP derivatives for clinical use .

Neuroprotective Potential

Given its structural resemblance to neurotransmitters, FTDP has been studied for its neuroprotective effects. Researchers have explored its ability to modulate neurotransmitter release, synaptic plasticity, and neuronal survival. These findings suggest potential applications in neurodegenerative diseases .

Anti-Inflammatory Effects

FTDP has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Investigations have focused on its impact in models of inflammation-related disorders, such as rheumatoid arthritis and inflammatory bowel disease .

Psychiatric Disorders

Researchers have examined FTDP’s impact on mood disorders, anxiety, and depression. Its interaction with neurotransmitter systems and potential modulation of serotonin and dopamine pathways make it an intriguing compound for psychiatric research .

Cardiovascular Applications

FTDP’s vasodilatory effects have piqued interest in cardiovascular research. It may play a role in managing hypertension, ischemic heart disease, and other cardiovascular conditions. Further studies are needed to elucidate its mechanisms and therapeutic potential .

These diverse applications highlight FTDP’s versatility and underscore the need for continued research. As scientists delve deeper into its properties, we may uncover additional uses and refine its clinical applications.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Read more Hu, X., Wang, Y., & Zhang, Y. (2011). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 16(9), 7301–7321. Read more

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the1,3,4-thiadiazole moiety have been studied extensively for their potential as anticancer agents . They are known to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Mode of Action

The bioactive properties ofthiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication .

Biochemical Pathways

It’s known thatthiadiazole derivatives can disrupt processes related to DNA replication , which could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is623.0±65.0 °C and its predicted density is 1.56±0.1 g/cm3 . It is soluble in DMSO .

Result of Action

Compounds containing the1,3,4-thiadiazole moiety have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Action Environment

Eigenschaften

IUPAC Name |

3-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4S/c14-12-4-2-1-3-11(12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIQJTBOCCBRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460662.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460667.png)

![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460668.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460678.png)

![3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6460691.png)

![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6460695.png)

![2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6460705.png)

![4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460718.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6460719.png)

![4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460721.png)

![4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460735.png)